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Compound of Interest

Compound Name: Metatartaric acid

Cat. No.: B12092344 Get Quote

This technical support center provides troubleshooting guidance and answers to frequently

asked questions regarding the use of metatartaric acid for tartrate stabilization in wines. It is

intended for researchers and technical professionals in the winemaking industry.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which metatartaric acid prevents tartrate precipitation?

A1: Metatartaric acid is a polyester derived from the intermolecular esterification of L-tartaric

acid.[1][2] It functions as a protective colloid in wine. Its polymeric structure allows it to adsorb

onto the surface of microscopic potassium bitartrate (KHT) and calcium tartrate (CaT) crystals,

inhibiting their growth and preventing them from forming visible precipitates.[3][4][5] This action

does not remove tartrate ions from the wine but rather delays crystallization.[6]

Q2: What causes the irreversible blurriness or haze in wines treated with metatartaric acid?

A2: The blurriness, or haze, is typically a result of one or more of the following factors:

Hydrolysis of Metatartaric Acid: Metatartaric acid is unstable in the aqueous environment

of wine and hydrolyzes back to tartaric acid. This process is irreversible and is accelerated

by higher temperatures.[4][7] As it hydrolyzes, its protective effect is lost, and the released

tartaric acid can increase the wine's instability, leading to tartrate precipitation.[7]
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Protein Instability: Metatartaric acid carries a high negative charge and can react with

unstable proteins naturally present in the wine.[8] This interaction can lead to the formation

of a protein haze, which may be irreversible.[5][8]

Interaction with Other Treatments: In wines treated with lysozyme, the addition of

metatartaric acid can also lead to protein haze, even if the wine has undergone bentonite

fining.[5]

Q3: How does storage temperature affect the efficacy of metatartaric acid?

A3: Storage temperature is the most critical factor influencing the longevity of metatartaric
acid's stabilizing effect. Higher temperatures dramatically increase the rate of hydrolysis,

reducing its effective lifespan.[7] Wines intended for treatment with metatartaric acid should

be stored at cool, consistent temperatures to maximize the duration of tartrate stability.

Q4: For which types of wines is metatartaric acid treatment most suitable?

A4: Metatartaric acid is best suited for young, early-bottled wines that are intended for

consumption within a short period (typically under two years).[6] Its temporary effect makes it

less suitable for wines intended for long aging, which may be exposed to fluctuating and higher

temperatures over time.[2]

Troubleshooting Guide
Issue 1: Haze or cloudiness appeared in the wine shortly after adding metatartaric acid.
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Possible Cause Troubleshooting Steps

Protein Instability

The wine was likely not protein-stable before the

addition. Metatartaric acid reacted with unstable

proteins.[8] Solution: Conduct a protein stability

test. If unstable, perform bentonite fining before

the addition of metatartaric acid in future

batches. For the current batch, a post-treatment

fining might be necessary, but this may also

remove the metatartaric acid.

Incorrect Preparation

The metatartaric acid was dissolved in warm or

hot water, causing immediate hydrolysis and

loss of efficacy. Solution: Always prepare the

metatartaric acid solution in cold water

immediately before adding it to the wine.[7]

Interaction with Lysozyme

If the wine was treated with lysozyme, a protein

haze can form upon metatartaric acid addition.

[5] Solution: Avoid using metatartaric acid in

lysozyme-treated wines if possible. If its use is

necessary, conduct extensive lab trials to

assess haze formation risk.

Issue 2: Tartrate crystals formed in the bottle months after treatment.
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Possible Cause Troubleshooting Steps

Hydrolysis Due to Time/Temperature

The metatartaric acid has hydrolyzed over time

due to storage conditions, losing its protective

effect.[7] Solution: This is the expected behavior

of the product. For future batches intended for

longer storage or potentially warm conditions,

consider a more permanent stabilization method

like cold stabilization or the use of

Carboxymethylcellulose (CMC) for white and

rosé wines.[3][9]

Initial Wine Instability

The wine may have been grossly unstable to

begin with, and the metatartaric acid dose was

insufficient to provide lasting protection.

Solution: Always assess the tartrate stability of

the wine before treatment to determine the

appropriate stabilization strategy and dosage.

Removal During Filtration

Aggressive filtration after the addition may have

removed a portion of the metatartaric acid.

Solution: Add metatartaric acid just before the

final, gentle filtration. If using membrane filters,

add the acid at least five days prior to filtration to

prevent clogging.

Data Presentation
Table 1: Efficacy Duration of Metatartaric Acid at Various Storage Temperatures.
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Storage Temperature Estimated Period of Efficacy

0°C (32°F) Several years[7]

10-12°C (50-54°F) Over 2 years[7]

12-16°C (54-61°F) Up to 18 months

15-18°C (59-64°F) Up to 12 months

20°C (68°F) 3 months[7]

25°C (77°F) 1 month[7]

30°C (86°F) 1 week[7]

35-40°C (95-104°F) A few hours[7]

Note: These are estimates and can vary based on wine composition.

Experimental Protocols
Protocol 1: Protein Stability Test (Heat Test)

This protocol is essential to perform before adding metatartaric acid to prevent protein haze

formation.[8]

Sample Preparation: Filter two samples of the wine to be tested through a 0.45 µm

membrane filter into clear, heat-resistant test tubes. One tube will serve as the control, and

the other as the test sample.

Heating: Place the test sample in a water bath at 80°C (176°F) for 30 minutes. The control

sample remains at room temperature.

Cooling: After heating, allow the test sample to cool to room temperature.

Observation: Place both the control and test samples against a dark background and

illuminate them from the side. Compare the turbidity (haziness) of the heated sample to the

control. Any increase in haze indicates protein instability.
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Interpretation: If the wine is protein unstable, it must be treated with bentonite and re-tested

until it passes the heat test before metatartaric acid is added.

Protocol 2: Tartrate Stability Assessment (Cold Test)

This test helps determine the inherent potassium bitartrate (KHT) instability of a wine.

Sample Preparation: Filter a sample of the wine (that has not been treated with metatartaric
acid) through a 0.45 µm membrane filter.

Chilling: Place the filtered sample in a freezer or refrigerated bath at -4°C (25°F) for 72 hours

(3 days).

Observation: After the cold treatment, immediately inspect the sample for the formation of

crystalline precipitates (tartrates) without agitation.

Interpretation: The absence of crystals indicates the wine is stable at that temperature. The

presence of crystals indicates instability. The quantity of crystals can provide a qualitative

measure of the degree of instability.

Visualizations
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Pre-Treatment Wine Assessment

Metatartaric Acid Treatment

Post-Treatment Considerations
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Caption: Recommended workflow for wine stabilization using metatartaric acid.
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Intended Stabilization Pathway

Pathways to Irreversible Blurriness
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Caption: Chemical pathways leading to stability or irreversible blurriness.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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